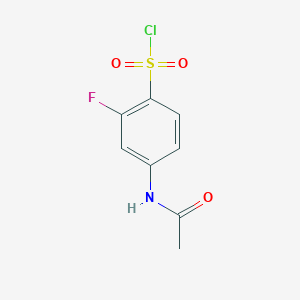

3-Amino-4-fluorobenzenesulfonic acid

説明

3-Amino-4-fluorobenzenesulfonic acid is a compound that is structurally related to other benzenesulfonic acids with substituents that can significantly alter its chemical and physical properties. While the provided papers do not directly discuss 3-amino-4-fluorobenzenesulfonic acid, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves reactions with amino groups under specific conditions. For example, the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides under mild alkaline conditions is a method used for the quantitative assay of N-terminal amino acids . This suggests that similar conditions could potentially be used for synthesizing 3-amino-4-fluorobenzenesulfonic acid or its derivatives.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with the potential for various interactions. For instance, the crystal structure of a proton-transfer compound involving 3-aminobenzoic acid shows hydrogen-bonding interactions and a three-dimensional layered polymer structure . This indicates that 3-amino-4-fluorobenzenesulfonic acid could also exhibit significant hydrogen bonding and may form complex structures depending on its environment and the presence of other chemical species.

Chemical Reactions Analysis

The chemical reactions of benzenesulfonic acid derivatives can be diverse. The papers describe the formation of salts and Schiff bases from reactions involving aminobenzenesulfonic acid derivatives . These reactions are influenced by factors such as the presence of electron-donating or withdrawing groups, which affect the stability and reactivity of the compounds. This information can be extrapolated to suggest that 3-amino-4-fluorobenzenesulfonic acid would also participate in a variety of chemical reactions, potentially leading to the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives are closely related to their molecular structure and the nature of their substituents. For example, the presence of electron-donating groups can affect the UV-Vis spectroscopic properties, fluorescence, and anion detection capabilities of these compounds . The specific properties of 3-amino-4-fluorobenzenesulfonic acid would depend on the influence of the fluorine atom as an electron-withdrawing group, which could impact its reactivity, stability, and interaction with other molecules, including potential biological targets.

科学的研究の応用

Electrochemical Applications

3-Amino-4-fluorobenzenesulfonic acid plays a significant role in the electrochemical copolymerization of aniline and anilinesulfonic acids. Şahin, Pekmez, and Yildiz (2002) explored its impact on the electropreparation and properties of polyaniline (PANI) in acetonitrile containing fluorosulfonic acid. They found that copolymers formed were soluble in certain solvents and exhibited unique electrical conductivity and electrochemical behavior, which are crucial for developing conducting polymers (Şahin, Pekmez, & Yildiz, 2002).

Synthesis of Amino Acids and Amines

In the realm of organic synthesis, 3-Amino-4-fluorobenzenesulfonic acid has been utilized in various synthesis processes. For instance, Duggan, Johnston, and March (2010) demonstrated its use in the enantioselective synthesis of α-fluoro-β(3)-amino esters, which are precursors to a wide variety of enantiopure α-fluoro-β(3)-amino acids. This process does not rely on chiral pool α-amino acids, offering a versatile approach for synthesizing amino acids with different side chains (Duggan, Johnston, & March, 2010).

Applications in Organic Chemistry

Further applications in organic chemistry include its use in the copper-catalyzed intermolecular aminoazidation of alkenes, as demonstrated by Zhang and Studer (2014). This method offers an efficient approach to produce vicinal amino azides, which are valuable intermediates in organic synthesis (Zhang & Studer, 2014).

Biomedical Research

In biomedical research, 3-Amino-4-fluorobenzenesulfonic acid derivatives have shown promise as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. Ceruso, Vullo, Scozzafava, and Supuran (2014) found that these derivatives are potent inhibitors of the enzymes, which are crucial for the bacterium's life cycle. This discovery may lead to novel antimycobacterial agents with a different mechanism of action compared to existing drugs (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, 3-Amino-4-fluorobenzenesulfonic acid derivatives have been employed in the synthesis of various compounds. For example, the synthesis of 3-Amino-4-aminomethylbenzenesulfonate, as conducted by Jiang Du-xiao (2005), highlights the diverse chemical reactions this compound can undergo, contributing to its versatility in synthetic chemistry (Jiang Du-xiao, 2005).

Safety and Hazards

特性

IUPAC Name |

3-amino-4-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCRWSSYHCTAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574502 | |

| Record name | 3-Amino-4-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-fluorobenzenesulfonic acid | |

CAS RN |

349-64-4 | |

| Record name | 3-Amino-4-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。